molecular formula C10H10N2O B11914009 (3-Aminoquinolin-7-yl)methanol

(3-Aminoquinolin-7-yl)methanol

Cat. No.: B11914009
M. Wt: 174.20 g/mol
InChI Key: RVRYKAOPVKOSDA-UHFFFAOYSA-N
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Description

(3-Aminoquinolin-7-yl)methanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminoquinolin-7-yl)methanol typically involves the reaction of quinoline derivatives with appropriate reagentsThis can be achieved through various chemical reactions, including nucleophilic substitution and reduction reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

Biological Activities

Research indicates that (3-Aminoquinolin-7-yl)methanol exhibits notable biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that this compound and its derivatives can inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism of action is often linked to their ability to interact with biological targets involved in cell signaling pathways, potentially leading to apoptosis or cell cycle arrest .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial properties, and this compound is no exception. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to fully understand its spectrum of activity and efficacy .

Case Studies

Several studies have explored the applications of this compound:

StudyFocusFindings
Ganesh et al. (2009)Anticancer activityIdentified moderate inhibitory effects on Hsp90; suggested structure as a lead for analog development .
Emory University StudyHigh-throughput screeningFound that quinoline derivatives showed potential against cancer cell lines; highlighted the importance of structural modifications .
Patent US20060205773A1Pharmaceutical compositionsDescribed methods for preparing this compound; indicated potential uses in treating pain and inflammation .

Mechanism of Action

The mechanism of action of (3-Aminoquinolin-7-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms .

Comparison with Similar Compounds

Uniqueness: (3-Aminoquinolin-7-yl)methanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Biological Activity

(3-Aminoquinolin-7-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and its potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound consists of a quinoline backbone with an amino group at the 3-position and a hydroxymethyl group at the 7-position. This specific arrangement contributes to its distinct chemical reactivity and biological properties. The compound can participate in various chemical reactions due to the presence of both amino and hydroxymethyl groups, which enhance its potential therapeutic efficacy.

Synthesis Methods

The synthesis of this compound typically involves several methods, including:

  • Nucleophilic Substitution: Reactions involving quinoline derivatives with appropriate nucleophiles.
  • Reduction Reactions: Converting nitro groups to amino groups, which is crucial for synthesizing this compound.
  • Oxidation Reactions: Allowing for the formation of different quinoline derivatives.

These synthetic routes can be optimized for yield and purity in industrial settings, often employing catalysts and controlled reaction conditions .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as potential anticancer agents. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer) . The following table summarizes some key findings related to its biological activity:

Biological Activity Cell Lines Tested Mechanism of Action
AnticancerMCF-7, HCT116Inhibition of DNA replication and repair mechanisms
AntimicrobialVarious bacterial strainsDisruption of bacterial cell wall synthesis
AntimalarialPlasmodium falciparum strainsInhibition of hematin crystallization

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Key aspects include:

  • Enzyme Inhibition: The compound can bind to enzymes involved in critical cellular processes, thereby altering their activity.
  • DNA Interaction: It may interfere with DNA replication and repair pathways, leading to apoptosis in cancer cells .
  • Antimicrobial Action: Similar compounds have been shown to disrupt bacterial cell wall synthesis, which is crucial for their growth and survival .

Case Studies

  • Anticancer Activity:
    A study demonstrated that this compound derivatives exhibited potent cytotoxic effects against MCF-7 cells, with IC50 values indicating significant inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy:
    Research on quinoline derivatives has shown promising results against multidrug-resistant bacterial strains. In vitro assays indicated that this compound effectively inhibited the growth of various pathogens by interfering with their metabolic pathways .
  • Antimalarial Potential:
    The compound was evaluated for its antimalarial properties against Plasmodium falciparum. Results indicated that it inhibits hematin crystallization, a critical process for malaria parasite survival .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(3-aminoquinolin-7-yl)methanol

InChI

InChI=1S/C10H10N2O/c11-9-4-8-2-1-7(6-13)3-10(8)12-5-9/h1-5,13H,6,11H2

InChI Key

RVRYKAOPVKOSDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN=C2C=C1CO)N

Origin of Product

United States

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